![molecular formula C18H16ClN3O2S B3340732 5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 852388-72-8](/img/structure/B3340732.png)
5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Overview
Description
Thiazolo[4,5-b]pyridine is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties . It’s an important analog of the purine ring .
Synthesis Analysis
Thiazolo[4,5-b]pyridine derivatives can be synthesized using hydrazonoyl halides as precursors . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .
Molecular Structure Analysis
The molecular structure of thiazolo[4,5-b]pyridine derivatives can be elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes .
Chemical Reactions Analysis
The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo[4,5-b]pyridine derivatives can be determined using techniques such as 1H NMR and 13C NMR .
Scientific Research Applications
Anticancer Activity
Thiazolo[4,5-b]pyridines have been evaluated for their antitumor activity . They have been used in the synthesis of new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors . These compounds have shown promising results against breast cancer cell lines .
Antioxidant Properties
Thiazolopyridine derivatives, including thiazolo[4,5-b]pyridines, have been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.
Anti-inflammatory Activity
Thiazolopyridine derivatives have also shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antifungal Properties
Thiazolopyridine derivatives have demonstrated antifungal properties . This could make them useful in the development of new antifungal medications.
Herbicidal Properties
Thiazolopyridine derivatives have been found to have herbicidal properties . This suggests potential applications in agriculture for weed control.
Neurological Applications
Thiazolo[4,5-b]pyridines have been reported as positive allosteric modulators of α7 nicotinic acetylcholine receptors . This suggests potential applications in the treatment of neurological disorders.
Inhibitors in Drug Development
Thiazolo[4,5-b]pyridines have been investigated as inhibitors for various biological targets, including phosphatidylinositol 3-kinase, ubiquitin specific protease 7, stearoyl-CoA desaturase, and the growth hormone secretagogue receptor type 1a . This suggests potential applications in the development of new therapeutic drugs.
Key Intermediates in Synthesis
Thiazolo[4,5-b]pyridines have been used as key intermediates in the synthesis of several bioactive molecules, such as SecA inhibitors, p21-activated kinase 4 inhibitors, epidermal growth factor receptor kinase inhibitors, and fractalkine receptor antagonists . This highlights their importance in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which this molecule belongs, have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified as inhibitors of various enzymes and receptors, including phosphoinositide 3-kinases (PI3Ks) .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to inhibit pi3ks . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them critical in cancer development and progression .
Biochemical Pathways
As potential pi3k inhibitors, thiazolo[4,5-b]pyridines could affect the pi3k/akt/mtor pathway, which is one of the key signaling pathways in cells and plays a crucial role in regulating cell cycle progression, growth, survival, and metabolism .
Result of Action
As potential pi3k inhibitors, thiazolo[4,5-b]pyridines could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .
Future Directions
properties
IUPAC Name |
5-(3-chlorophenyl)-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-12-6-4-5-11(9-12)14-10-13(17(23)24)15-16(20-14)21-18(25-15)22-7-2-1-3-8-22/h4-6,9-10H,1-3,7-8H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUARGOVHABFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC(=CC=C4)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139859 | |
Record name | 5-(3-Chlorophenyl)-2-(1-piperidinyl)thiazolo[4,5-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-piperidin-1-yl[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
CAS RN |
852388-72-8 | |
Record name | 5-(3-Chlorophenyl)-2-(1-piperidinyl)thiazolo[4,5-b]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852388-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Chlorophenyl)-2-(1-piperidinyl)thiazolo[4,5-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-chlorophenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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